REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:9])[CH3:8].Br[Mg][C:12]#[CH:13]>O1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])([C:12]#[CH:13])[CH3:8]
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(C)=O
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Name
|
bromo(ethynyl)magnesium
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Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Br[Mg]C#C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 30 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
Into a 500-mL 3-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
with stiffing at 0° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for an additional 18 h at room temperature
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 50 mL of saturated aqueous NH4Cl
|
Type
|
ADDITION
|
Details
|
The resulting solution was diluted with 100 mL of water
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×200 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 0.8 g (11%) of 2-(pyridin-2-yl)but-3-yn-2-ol as a off-white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C(C)(C#C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |